molecular formula C12H6ClF2N3 B8379656 8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine

8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine

Cat. No.: B8379656
M. Wt: 265.64 g/mol
InChI Key: BUPXEYHOGPYUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C12H6ClF2N3 and its molecular weight is 265.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6ClF2N3

Molecular Weight

265.64 g/mol

IUPAC Name

8-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H6ClF2N3/c13-11-12-17-10(6-18(12)4-3-16-11)8-2-1-7(14)5-9(8)15/h1-6H

InChI Key

BUPXEYHOGPYUCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=CN=C(C3=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(2,4-difluorophenyl)ethanone (107.31 g, 442.89 mmol) and 3-chloropyrazin-2-amine (98.00 g, 756.5 mmol) in ACN (800 mL) was stirred at reflux for about 20 h. The reaction mixture was cooled to about 25° C. before the resultant solid was collected. The filtrate solvent was removed in vacuo to yield a brown solid. This filtration was done to negate the bumping associated with the removal of the ACN. The combined solids were then suspended in water (750 mL) and basified, whilst stirring, with 2N NaOH (750 mL). After about 30 min, the product was partitioned between DCM (9×1000 mL) and filtered from the insoluble material to aid extraction process. The organic extracts were combined and stirred with 2.5N HCl (4×750 mL). The organic layer was finally washed with 2.0N NaOH (500 mL) and water (2×500 mL), dried over MgSO4, and filtered through a Florisil® pad (3 inch diameter×3 inch depth) to remove origin material. The Florisil® pad was washed with repeated amounts of solvent until no product was detected by TLC. The organic solvent was removed in vacuo to yield a yellow solid. The solid was suspended in IPA (200 mL) at about 80° C. for about 15 min and then cooled to about 20° C. The solid was collected and washed with ice-cold IPA (2×40 mL), followed by petroleum ether [bp 30-60° C.] (3×80 mL) to remove impurities. The solid was dried in vacuo at about 70° C. overnight to yield the title compound as a yellow powdery solid (69.75 g, 57%): LC/MS (Table 1, Method g) Rt=2.70 min; MS m/z: 266.1 (M+H)+.
Quantity
107.31 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
57%

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